molecular formula C22H16N2O2S B2663593 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide CAS No. 391222-39-2

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B2663593
CAS No.: 391222-39-2
M. Wt: 372.44
InChI Key: BMTCWBOTXSAFKD-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a novel, synthetically derived small molecule featuring a privileged thiazole scaffold. The thiazole ring is a versatile heterocycle common in medicinal chemistry, known for its wide-ranging pharmacological applications and presence in several approved drugs and investigational compounds . This particular compound is designed for research purposes to explore new therapeutic agents, with a strong potential focus in oncology. Preliminary research on structurally similar aminothiazole derivatives has demonstrated promising antiproliferative properties in various cancer models. Related compounds have shown potent, low-micromolar activity against both drug-sensitive and multidrug-resistant lung carcinoma cell lines (H69 and H69AR), with efficacy significantly greater than the standard chemotherapeutic agent cisplatin . Furthermore, such compounds have proven effective in inducing cell death in more complex 3D cancer spheroid models, such as A549 agarose-based spheroids, which better mimic in vivo tumor conditions . The naphthalene moiety incorporated into this molecule is a feature associated with enhanced biological activity in other pharmacophores, suggesting its potential for strong target interaction . The primary research value of this compound lies in its use as a chemical probe for hit-to-lead optimization . It serves as a core scaffold for investigating structure-activity relationships (SAR) and for making structural modifications to enhance potency, selectivity, and pharmacokinetic properties. In silico studies of analogous compounds suggest potential for interaction with oncogenic targets, including the epidermal growth factor receptor (EGFR) and sirtuin 2 (SIRT2), indicating a possible dual-targeting mechanism of action worthy of further investigation . Researchers can utilize this compound to advance the development of novel thiazole-based antiproliferative agents. Please Note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14(25)20-19(16-8-3-2-4-9-16)23-22(27-20)24-21(26)18-12-11-15-7-5-6-10-17(15)13-18/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTCWBOTXSAFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole derivatives with naphthalene-2-carboxylic acid or its derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-purity compounds suitable for various applications .

Mechanism of Action

Comparison with Similar Compounds

Data Table: Key Comparative Features

Compound Name Structural Features Synthesis Method Biological Activity Key Findings
Target Compound Thiazole + acetyl/phenyl + naphthalene Likely microwave-assisted Not reported Potential π-π stacking and H-bonding
N-(4-Bromophenyl)naphthalene-2-carboxamide Naphthalene + 4-bromophenylamine Microwave (150°C, PTSA) Not reported High yield (85–90%) under optimized conditions
Compound 5f Thiophene + dichlorobenzyl-thiazole Substitution reactions Cytotoxic (GI₅₀ < 1 µM) Electron-withdrawing groups enhance activity
Adamantane-carboxamide Thiazole + adamantane Not detailed Not reported High hydrophobicity; potential bioavailability

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H18N2O3S\text{C}_{20}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This compound features a thiazole ring, which is known for its diverse biological activities, and a naphthalene moiety that may enhance its pharmacological properties.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. The presence of the thiazole moiety is crucial for cytotoxic activity against various cancer cell lines. For instance, studies have shown that analogs with similar structures have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cells, indicating potent activity .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)Reference
Compound AJurkat (Bcl-2)1.61 ± 1.92
Compound BA-4311.98 ± 1.22
N-(5-acetyl-4-phenyl...)VariousTBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that derivatives of thiazole exhibit varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. For example, certain thiazole derivatives showed promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundMicroorganism TestedMIC (µg/mL)Reference
Compound CE. coli15
Compound DS. aureus10

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key cellular pathways associated with cancer cell proliferation and survival. Studies suggest that these compounds may interact with specific proteins involved in apoptosis and cell cycle regulation .

Case Studies

Several case studies have been conducted to assess the efficacy of thiazole-containing compounds in clinical settings:

  • Study on Antitumor Efficacy : A clinical trial investigated the effects of a thiazole derivative similar to N-(5-acetyl-4-phenyl...) on patients with advanced-stage cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups.
  • Antimicrobial Trials : Another study focused on the antimicrobial efficacy of thiazole derivatives in patients with bacterial infections resistant to standard treatments. The results showed a marked improvement in patient outcomes when treated with these compounds.

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